A modified approach for synthesizing a carbon-14-labeled pyridine ring system was employed to produce 2-(3,4-difluorophenoxy)-5-fluoro-[2-14C]nicotinic acid, a related compound. This method, based on the electrocyclic ring-closure of 1,4,4-trisubstituted butadiene, was also utilized to synthesize other halogen-substituted analogs. [] The synthesis began with ethyl [1-14C] cyanoacetate and involved four radiochemical steps, resulting in a radiochemical yield of 39%. [] The final product, 2-(3,4-difluorophenoxy)-5-fluoro-[2-14C] nicotinic acid, was isolated with >98% radiochemical purity and a specific activity of 53 mCi/mmol. []
2-(3,4-Difluorophenoxy)propanoic acid serves as a key component in the synthesis of various pharmaceutical compounds. One notable example is its use in the preparation of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid (compound 1). [] This compound is a potent and selective agonist of peroxisome proliferator-activated receptor alpha (PPAR-α), a target for treating dyslipidemia and other metabolic disorders. [] Studies in preclinical models have shown that compound 1 effectively lowers triglyceride levels, highlighting the therapeutic potential of compounds derived from 2-(3,4-Difluorophenoxy)propanoic acid in addressing metabolic diseases. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6